
Aplaviroc
Descripción general
Descripción
Aplaviroc es un compuesto que pertenece a la clase de las 2,5-diketopiperazinas. Fue desarrollado como un inhibidor de entrada CCR5 para el tratamiento de la infección por VIH. El compuesto fue diseñado para bloquear la entrada del virus en las células humanas al dirigirse al receptor CCR5, que es un correceptor crucial para la entrada del VIH-1 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de aplaviroc implica múltiples pasos, comenzando con la preparación del núcleo espiro-diketopiperazínico. Este núcleo luego se funcionaliza con varios sustituyentes para lograr la estructura final. Los pasos clave incluyen:
- Formación del anillo diketopiperazínico.
- Introducción de los grupos butilo y ciclohexilo.
- Adición de la porción de ácido fenoxibenzoico.
Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto incluye el uso de catalizadores de alta eficiencia, condiciones de reacción controladas y técnicas de purificación como cristalización y cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: Aplaviroc experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en el anillo ciclohexilo se puede oxidar a una cetona.
Reducción: El anillo diketopiperazínico se puede reducir bajo condiciones específicas.
Sustitución: El grupo fenoxilo se puede sustituir por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Varios nucleófilos en condiciones básicas o ácidas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona, mientras que las reacciones de sustitución podrían introducir una variedad de grupos funcionales .
Aplicaciones Científicas De Investigación
Introduction to Aplaviroc
This compound (GW873140) is a small-molecule noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), primarily investigated for its antiviral activity against HIV-1. This compound functions by inhibiting the entry of HIV into host cells, thus preventing viral replication. Despite its promising mechanism of action and initial findings demonstrating potent antiviral effects, this compound's clinical development faced significant challenges due to safety concerns, particularly hepatotoxicity.
Antiviral Activity
In vitro studies have shown that this compound displays potent anti-HIV activity against various clades of the virus, including those resistant to existing therapies. It has demonstrated an IC50 value of approximately 0.28 nM against R5-tropic HIV in peripheral blood mononuclear cells (PBMCs) .
Clinical Trials
This compound was evaluated in multiple clinical trials, including Phase IIb studies that assessed its efficacy and safety in antiretroviral-naïve patients. However, these studies were prematurely terminated due to observed cases of severe liver toxicity .
Phase IIb Studies
In one notable study involving 191 patients, various dosing regimens of this compound were compared with standard antiretroviral therapies (lamivudine/zidovudine). The results indicated that while some patients achieved viral suppression (HIV-1 RNA <400 copies/mL), the overall efficacy did not meet expectations compared to control groups .
Adverse Events
Common adverse events reported included gastrointestinal symptoms such as diarrhea and nausea. However, the most concerning were the liver-related adverse events, which led to the discontinuation of trials. In total, 6% of this compound recipients experienced grade 2 or higher elevations in alanine aminotransferase (ALT) levels .
Hepatotoxicity Concerns
The mechanism behind the hepatotoxicity associated with this compound remains unclear but is suspected to be intrinsic to the compound rather than a result of its pharmacological action. This idiosyncratic reaction was significant enough to halt further development and clinical trials .
Applications in Research
Despite its withdrawal from clinical use, this compound has been utilized in various research contexts:
- Drug Resistance Studies : this compound has been instrumental in understanding HIV resistance mechanisms due to its action on CCR5.
- Combination Therapy Research : Investigations into how this compound can be combined with other antiretrovirals have provided insights into optimizing treatment regimens for HIV.
- Immunological Studies : Research has also focused on the role of CCR5 antagonists like this compound in modulating immune responses in HIV-infected individuals.
Summary Table of Clinical Trials
Study Name | Participants | Dosage Regimen | Key Findings | Outcome |
---|---|---|---|---|
ASCENT | 147 | This compound 600 mg BID or 800 mg BID vs EFV | Higher liver enzyme elevations in APL groups | Discontinued due to hepatotoxicity |
EPIC | 195 | This compound 200 mg BID, 400 mg BID, or 800 mg QD vs ZDV/3TC | Comparable viral load reduction but safety concerns | Discontinued due to hepatotoxicity |
Mecanismo De Acción
Aplaviroc ejerce sus efectos uniéndose al receptor CCR5 en la superficie de las células humanas. Esta unión evita que el virus VIH-1 se adhiera al receptor, bloqueando así su entrada a la célula. El compuesto actúa como un antagonista alostérico no competitivo, lo que significa que se une a un sitio diferente en el receptor que el ligando natural, provocando un cambio conformacional que inhibe la función del receptor .
Compuestos similares:
Maraviroc: Otro antagonista de CCR5 utilizado en el tratamiento del VIH.
Vicriviroc: Un antagonista de CCR5 en ensayos clínicos tardíos.
PRO140: Un anticuerpo monoclonal contra CCR5.
Comparación: this compound es único en su estructura química, particularmente el núcleo espiro-diketopiperazínico, que lo distingue de otros antagonistas de CCR5 como maraviroc y vicriviroc. Si bien todos estos compuestos se dirigen al mismo receptor, el perfil de unión específico de this compound y el mecanismo de inhibición alostérico brindan ventajas y desafíos distintos, como su potente actividad antiviral y problemas de hepatotoxicidad .
Comparación Con Compuestos Similares
Maraviroc: Another CCR5 antagonist used in HIV treatment.
Vicriviroc: A CCR5 antagonist in late clinical trials.
PRO140: A monoclonal antibody against CCR5.
Comparison: Aplaviroc is unique in its chemical structure, particularly the spiro-diketopiperazine core, which distinguishes it from other CCR5 antagonists like maraviroc and vicriviroc. While all these compounds target the same receptor, this compound’s specific binding profile and allosteric inhibition mechanism provide distinct advantages and challenges, such as its potent antiviral activity and issues with hepatotoxicity .
Actividad Biológica
Aplaviroc (APL), also known as GW873140, is a chemokine receptor 5 (CCR5) antagonist developed for the treatment of HIV infection. The compound was primarily designed to inhibit the entry of HIV into host cells by blocking the CCR5 receptor, which is utilized by certain strains of the virus to gain entry. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, efficacy in clinical trials, safety profile, and associated hepatotoxicity.
This compound functions as a selective antagonist of the CCR5 receptor. By binding to this receptor on the surface of CD4+ T cells, APL prevents the interaction between HIV and host cells, thereby inhibiting viral entry and replication. In vitro studies have demonstrated that APL exhibits high-affinity binding to human CCR5 and shows subnanomolar activity against a wide range of laboratory and primary HIV-1 isolates .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Absorption and Distribution : After oral administration, APL shows good tissue distribution, with significantly higher concentrations observed in the liver compared to blood .
- Metabolism : APL is primarily metabolized by cytochrome P450 enzymes (CYP3A and CYP2C19), with a weak time-dependent inhibition of CYP3A noted .
- Elimination : The compound is predominantly excreted in feces as unchanged drug and metabolites, with minimal renal clearance .
Phase IIb Studies
Two pivotal Phase IIb studies—ASCENT and EPIC—were conducted to evaluate the efficacy and safety of this compound in combination with other antiretroviral agents:
-
ASCENT Study :
- Design : Randomized controlled trial comparing APL (600 mg BID or 800 mg BID) with efavirenz in combination with zidovudine-lamivudine.
- Results : After 12 weeks, APL demonstrated a mean decline in HIV-1 RNA levels by 1.66 log10 copies/mL . The proportion of subjects achieving HIV-1 RNA <400 copies/mL was comparable across treatment groups.
-
EPIC Study :
- Design : Patients received APL (200 mg BID, 400 mg BID, or 800 mg QD) combined with lopinavir/ritonavir.
- Results : The study was terminated prematurely due to hepatotoxicity concerns. Among patients who completed 12 weeks, the proportion achieving HIV-1 RNA <400 copies/mL was 50%, 48%, and 54% for the respective APL dosing regimens .
Safety Profile
Despite its antiviral efficacy, this compound has been associated with significant safety concerns:
- Hepatotoxicity : Clinical trials reported instances of elevated alanine aminotransferase (ALT) levels among subjects receiving APL. In the EPIC study, approximately 10% of patients on the highest dose experienced grade 2 or higher ALT elevations .
- Adverse Events : Common side effects included diarrhea, nausea, fatigue, and headache. The incidence of serious adverse events led to concerns regarding its long-term use .
Table 1: Summary of Clinical Trial Findings for this compound
Study | Dosing Regimen | Proportion with HIV-1 RNA <400 copies/mL | Common Adverse Events |
---|---|---|---|
ASCENT | APL 600 mg BID | ~50% | ALT elevation |
ASCENT | APL 800 mg BID | ~54% | Diarrhea, nausea |
EPIC | APL 200 mg BID | ~50% | Fatigue, headache |
EPIC | APL 400 mg BID | ~48% | Hepatotoxicity |
EPIC | APL 800 mg QD | ~54% | Serious adverse events |
Case Studies
Several case studies have highlighted the variable response to this compound among different patient populations. For instance:
- In one case study involving treatment-naïve patients with R5-tropic virus, a significant decline in viral load was observed; however, some patients developed hepatotoxicity despite achieving target plasma concentrations .
- Another case documented a patient who experienced severe hepatic impairment leading to discontinuation of therapy after only a few weeks on APL .
Propiedades
IUPAC Name |
4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNOTCOIYUNTQP-FQLXRVMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047317 | |
Record name | Aplaviroc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GW873140 is a novel CCR5 receptor antagonist that binds specifically to human CCR5. It binds to human CCR5 with a unique profile as evidenced by the selective inhibition of monoclonal antibody binding. One of the many ways in which CCR5 inhibitors differ from the currently available classes of HIV drugs is that they bind to the host (CCR5 receptor), the cell, target rather than to the viral enzymes in cells like the CD4 cell. | |
Record name | Aplaviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06497 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
461443-59-4 | |
Record name | Aplaviroc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461443-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aplaviroc [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461443594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aplaviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06497 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aplaviroc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APLAVIROC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98B425P30V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.